molecular formula C12H17N3S2 B14013141 N,N-bis((dimethylamino)thiocarbonyl)aniline CAS No. 33812-14-5

N,N-bis((dimethylamino)thiocarbonyl)aniline

Cat. No.: B14013141
CAS No.: 33812-14-5
M. Wt: 267.4 g/mol
InChI Key: ZWWUXDXOKQTSPQ-UHFFFAOYSA-N
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Description

N,N-bis((dimethylamino)thiocarbonyl)aniline is an organic compound that features a thiocarbonyl group attached to an aniline ring, with two dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis((dimethylamino)thiocarbonyl)aniline can be synthesized through the reaction of aniline with dimethylamine and carbon disulfide. The reaction typically involves the use of catalysts such as nickel chloride (NiCl2) and samarium chloride (SmCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N-bis((dimethylamino)thiocarbonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N,N-bis((dimethylamino)thiocarbonyl)aniline exerts its effects involves interactions with various molecular targets and pathways. The thiocarbonyl group can interact with nucleophiles, while the dimethylamino groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N,N-dimethylaniline, N,N-diethylamino)thiocarbonyl)aniline, and other thiocarbonyl-containing aniline derivatives .

Uniqueness

N,N-bis((dimethylamino)thiocarbonyl)aniline is unique due to the presence of both dimethylamino and thiocarbonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

33812-14-5

Molecular Formula

C12H17N3S2

Molecular Weight

267.4 g/mol

IUPAC Name

1-(dimethylcarbamothioyl)-3,3-dimethyl-1-phenylthiourea

InChI

InChI=1S/C12H17N3S2/c1-13(2)11(16)15(12(17)14(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

ZWWUXDXOKQTSPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)N(C1=CC=CC=C1)C(=S)N(C)C

Origin of Product

United States

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